1-Chloro-3-nitrobenzene
Overview
Description
1-Chloro-3-nitrobenzene, also known as meta-chloronitrobenzene, is an organic compound with the molecular formula C₆H₄ClNO₂. It is a pale yellow crystalline solid that is used as an intermediate in the synthesis of various chemicals. This compound is part of the nitrobenzene family, where a nitro group (-NO₂) and a chlorine atom are substituted on the benzene ring.
Mechanism of Action
Target of Action
1-Chloro-3-nitrobenzene is a derivative of nitrobenzene, where one of the meta hydrogens has been replaced by chlorine . The primary targets of this compound are likely to be similar to those of nitrobenzene, which include various enzymes and proteins within the cell.
Mode of Action
Nitrobenzene derivatives are known to undergo nucleophilic aromatic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) attacks the aromatic ring, leading to the substitution of one group (in this case, the chlorine atom) by another. This reaction mechanism is characterized by the initial addition of the nucleophile to the aromatic ring, followed by the loss of a halide anion .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other chemicals could affect its stability and reactivity . Additionally, its lipophilic nature suggests that it could accumulate in fatty tissues, which could influence its bioavailability and toxicity.
Biochemical Analysis
Biochemical Properties
It is known to be a strong oxidant and reacts with combustible and reducing materials
Cellular Effects
1-Chloro-3-nitrobenzene can be absorbed into the body by inhalation, through the skin, and by ingestion . It is mildly irritating to the eyes . Chronic exposure may cause liver and kidney damage, anemia, and other blood cell abnormalities . It may also cause symptoms such as fatigue, dizziness, headache, insomnia, and weight loss .
Molecular Mechanism
It is known to decompose on burning, producing toxic and corrosive fumes including nitrogen oxides, chlorine, hydrogen chloride, and phosgene
Temporal Effects in Laboratory Settings
It is known to be combustible and gives off irritating or toxic fumes (or gases) in a fire
Dosage Effects in Animal Models
It is known to be harmful if swallowed and toxic in contact with skin
Metabolic Pathways
It is known to be a strong oxidant and reacts with combustible and reducing materials
Transport and Distribution
It is known to be insoluble in water , suggesting that it may interact with transporters or binding proteins to move within cells and tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-nitrobenzene can be synthesized through the nitration of chlorobenzene. The reaction involves treating chlorobenzene with a mixture of concentrated nitric acid and sulfuric acid. The nitration reaction typically occurs at a temperature range of 50-60°C, resulting in a mixture of ortho, meta, and para isomers. The meta isomer, this compound, is then separated and purified .
Industrial Production Methods: In industrial settings, the production of this compound involves a similar nitration process but on a larger scale. The reaction conditions are carefully controlled to maximize the yield of the desired meta isomer. The crude product is then subjected to distillation and crystallization to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include hydroxide ions, amines, and thiols.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Reduction: Iron filings and hydrochloric acid, or catalytic hydrogenation with palladium on carbon.
Substitution: Sodium hydroxide for hydroxylation, ammonia for amination, and thiols for thiolation.
Major Products:
Reduction: 3-chloroaniline.
Substitution: 3-nitrophenol (hydroxylation), 3-nitroaniline (amination), and 3-nitrothiophenol (thiolation).
Scientific Research Applications
1-Chloro-3-nitrobenzene is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: The compound is used in studies involving the modification of biological molecules and the development of bioactive compounds.
Medicine: It is a precursor in the synthesis of certain drugs and medicinal compounds.
Comparison with Similar Compounds
- 1-Chloro-2-nitrobenzene
- 1-Chloro-4-nitrobenzene
- 1-Bromo-3-nitrobenzene
- 1-Iodo-3-nitrobenzene
Comparison: 1-Chloro-3-nitrobenzene is unique due to the position of the nitro and chlorine substituents on the benzene ring. This positioning affects its reactivity and the types of reactions it undergoes. For example, 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene have different substitution patterns, leading to variations in their chemical behavior and applications. The meta position of the nitro group in this compound makes it distinct in terms of its reactivity in electrophilic and nucleophilic aromatic substitution reactions .
Properties
IUPAC Name |
1-chloro-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAQZIILEGKYQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2, ClC6H4NO2 | |
Record name | 3-CHLORONITROBENZENE | |
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Record name | 1-CHLORO-3-NITROBENZENE | |
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DSSTOX Substance ID |
DTXSID4021971 | |
Record name | 1-Chloro-3-nitrobenzene | |
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Molecular Weight |
157.55 g/mol | |
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Physical Description |
3-chloronitrobenzene appears as pale yellow crystals. Insoluble in water. (NTP, 1992), Pale yellow solid; [Merck Index] Pale yellow or light brown crystalline solid; [MSDSonline], PALE YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR. | |
Record name | 3-CHLORONITROBENZENE | |
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Boiling Point |
455 to 457 °F at 760 mmHg (NTP, 1992), 236 °C at 760 mm Hg, 236 °C | |
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Flash Point |
261 °F (NFPA, 2010), 127 °C, 261 °F (127 °C) (Closed cup), 103 °C c.c. | |
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Solubility |
Insoluble (NTP, 1992), Sparingly sol in cold alcohol; freely soluble in hot alcohol, chloroform, ether, carbon disulfide, and glacial acetic acid, Soluble in most organic solvents, In water, 0.273 g/L at 20 °C, Solubility in water at 20 °C: very poor | |
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Density |
1.343 (NTP, 1992) - Denser than water; will sink, 1.534 at 20 °C/4 °C, 1.3 g/cm³ | |
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Vapor Density |
Relative vapor density (air = 1): 5.44 | |
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Vapor Pressure |
0.09 [mmHg], 0.097 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 5 | |
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Color/Form |
Pale-yellow orthorhombic prisms from alcohol | |
CAS No. |
121-73-3 | |
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Record name | Benzene, 1-chloro-3-nitro- | |
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Melting Point |
115 °F (NTP, 1992), 46 °C, Liquid molar volume = 0.117 cu m/kmol; IG Heat of Formation = 3.72X10+7 J/kmol; Heat of Fusion at melting point = 2.078X10+7 J/kmol, 44 °C | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1633 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What are the main applications of 1-chloro-3-nitrobenzene?
A1: this compound serves as a crucial chemical intermediate in various industrial processes. It is widely employed in the production of essential products like pharmaceuticals, dyes, agricultural chemicals, and corrosion inhibitors. [, ]
Q2: How can trace amounts of this compound in water be detected?
A2: Several analytical techniques can detect trace amounts of this compound in water. One method utilizes solid-phase extraction followed by gas chromatography coupled with an electron capture detector (GC-ECD). This approach offers high sensitivity, achieving limits of detection as low as 0.05 μg/L for this compound. [] Another method employs electrochemistry. Indium tin oxide (ITO) electrodes modified with highly ordered surfactant micelles (OSMs) and silica mesochannels (SMs) can selectively extract and concentrate this compound from aqueous solutions, allowing detection at the ppb level. []
Q3: Can the isotopic abundance of this compound be altered?
A3: Research suggests that treating this compound with biofield energy (specifically, The Trivedi Effect®) can significantly alter the isotopic abundance ratios of its ions, as observed through gas chromatography-mass spectrometry (GC-MS). This treatment reportedly increased the PM+1/PM, PM+2/PM, and PM+3/PM ratios, potentially influencing the compound's physicochemical properties, binding energy, and chemical reactivity. []
Q4: How does the structure of nitrobenzene derivatives, including this compound, affect their toxicity to Vibrio qinghaiensis sp.-Q67?
A4: Studies investigating the toxicity of various nitrobenzene derivatives, including nitrobenzene, 1-chloro-2-nitrobenzene, this compound, 1-chloro-4-nitrobenzene, 3-nitroaniline, 4-nitroaniline, and 4-nitrotoluene, to the luminescent bacterium Vibrio qinghaiensis sp.-Q67 reveal a structure-toxicity relationship. The -lg EC50 values, indicating the compound's effectiveness in inhibiting luminescence, differ based on the position and type of substituents on the benzene ring. This highlights the importance of understanding structure-activity relationships in assessing the potential ecological risks of these compounds. []
Q5: Can this compound be hydrogenated catalytically?
A5: Yes, platinum nanoparticles (Pt-NPs) stabilized by phosphonic acid derivatives, such as sodium 2-(diphenylphosphino)ethyl phosphonate, exhibit high catalytic activity in the hydrogenation of this compound. These stabilized Pt-NPs are effective under both biphasic and heterogeneous conditions, demonstrating significantly higher catalytic activity than commercially available platinum catalysts. []
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